(+)-Cycloazocine
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Overview
Description
(+)-Cycloazocine is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It was first synthesized in the 1960s and has been studied for its potential use as a pain reliever. Unlike many other opioids, this compound exhibits mixed agonist-antagonist properties, which means it can activate certain opioid receptors while blocking others. This unique characteristic has made it a subject of interest in both medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cycloazocine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: This involves the cyclization of a suitable precursor to form the benzomorphan skeleton.
Introduction of the Azocine Ring: The azocine ring is introduced through a series of reactions, including alkylation and cyclization.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-Cycloazocine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, which can be used to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
(+)-Cycloazocine has been studied extensively in scientific research due to its unique pharmacological properties. Some of its applications include:
Chemistry: Used as a model compound to study the structure-activity relationships of opioids.
Biology: Investigated for its effects on opioid receptors and its potential to modulate pain pathways.
Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opioids.
Mechanism of Action
(+)-Cycloazocine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist at mu opioid receptors. This dual action is believed to contribute to its analgesic properties while reducing the risk of addiction and respiratory depression commonly associated with mu opioid receptor agonists.
Comparison with Similar Compounds
Similar Compounds
Pentazocine: Another benzomorphan with mixed agonist-antagonist properties.
Butorphanol: A synthetic opioid with similar receptor activity.
Nalbuphine: An opioid analgesic with mixed agonist-antagonist effects.
Uniqueness
What sets (+)-Cycloazocine apart from these compounds is its specific receptor binding profile and its potential for reduced side effects. Its unique combination of kappa agonism and mu antagonism makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H23NO |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
(1S,9S,13S)-10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1 |
InChI Key |
XWFDYGTVEQDYDK-KCTSRDHCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCN([C@H]1CC3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4 |
Origin of Product |
United States |
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